molecular formula C10H15ClN2O B1271462 N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride CAS No. 849020-90-2

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Cat. No.: B1271462
CAS No.: 849020-90-2
M. Wt: 214.69 g/mol
InChI Key: ZAHFERYIAUVCQT-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl. It is a hydrochloride salt form of N-[3-(aminomethyl)phenyl]-N-methylacetamide, which is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

“N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride” acts as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) . It has been used in studies to analyze its effect on intestinal ischemia/reperfusion (I/R) injury models in rats, to elucidate the mechanism of PM10-induced endothelial dysfunction, and to study its efficacy on renal ischemia/reperfusion injury in rats .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride typically involves the reaction of 3-(aminomethyl)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(aminomethyl)phenyl]methanesulfonamide hydrochloride
  • N-[3-(aminomethyl)phenyl]methanesulfonamide hydrochloride
  • 3-(aminomethyl)benzeneboronic acid hydrochloride

Uniqueness

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8(13)12(2)10-5-3-4-9(6-10)7-11;/h3-6H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHFERYIAUVCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375425
Record name N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849020-90-2
Record name N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(Aminomethyl)phenyl]-N-methylacetamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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